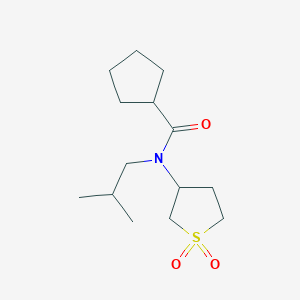
N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-methylpropyl)cyclopentanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-methylpropyl)cyclopentanecarboxamide is a useful research compound. Its molecular formula is C14H25NO3S and its molecular weight is 287.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-methylpropyl)cyclopentanecarboxamide is a synthetic organic compound characterized by its unique structural features, including a thiolane ring and an amide linkage. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications in various fields such as drug design and biochemical research.
The molecular formula of this compound is C12H21NO3S, with a molecular weight of approximately 285.43 g/mol. The compound's structure includes a cyclopentane ring, which may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C12H21NO3S |
| Molecular Weight | 285.43 g/mol |
| CAS Number | 874788-40-6 |
Biological Activity
Research into the biological activity of this compound is limited but suggests potential interactions with various biological targets. The presence of the dioxo and thiolane moieties may enhance its reactivity and binding affinity to proteins or enzymes.
The specific mechanism of action for this compound has not been fully elucidated. However, it is hypothesized that the compound may interact with specific receptors or enzymes, altering their activity. This interaction could be studied through various experimental methods, including:
- In vitro assays : To assess binding affinity and functional activity.
- X-ray crystallography : To determine the structural interactions between the compound and its biological targets.
- Computational modeling : To predict interactions and optimize structure for enhanced activity.
Case Studies
While specific case studies on this compound are scarce, related compounds have shown promising results in similar contexts:
- Cannabinoid Receptor Activity : Derivatives of 1,1-dioxo compounds have been evaluated for their effects on cannabinoid receptors, demonstrating varying degrees of agonistic or antagonistic activity in vitro . This suggests that this compound may also exhibit similar receptor interactions.
Research Findings
Current literature indicates that while the detailed biological activity of this compound remains underexplored, its unique structural features may provide avenues for future research:
- Protein-Ligand Binding Studies : Investigating how this compound binds to specific proteins could yield insights into its potential therapeutic applications.
- Synthesis Challenges : The synthesis of this compound involves multi-step organic reactions that can be complex due to solvent effects and reagent solubility issues . Understanding these challenges is crucial for optimizing production methods.
Eigenschaften
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-N-(2-methylpropyl)cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO3S/c1-11(2)9-15(13-7-8-19(17,18)10-13)14(16)12-5-3-4-6-12/h11-13H,3-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOVIAFLUZSZSAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(C1CCS(=O)(=O)C1)C(=O)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>43.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID51090145 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














